3,6-Dichloro-2-hydroxybenzoic acid chemical properties
3,6-Dichloro-2-hydroxybenzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 3,6-Dichloro-2-hydroxybenzoic Acid
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and reactivity of 3,6-Dichloro-2-hydroxybenzoic acid (CAS 3401-80-7), also known as 3,6-Dichlorosalicylic acid (3,6-DCSA). As the penultimate intermediate in the industrial synthesis of the widely used herbicide dicamba, 3,6-DCSA is a molecule of significant academic and commercial interest.[1][2] This document consolidates technical data and field-proven insights for researchers, chemists, and drug development professionals, focusing on the causality behind experimental choices and process parameters. It includes detailed synthesis protocols, predicted and observed analytical data, and key reaction pathways, grounded in authoritative references.
3,6-Dichloro-2-hydroxybenzoic acid is a derivative of salicylic acid, characterized by a benzoic acid core with two chlorine atoms at the 3 and 6 positions and a hydroxyl group at the 2-position.[1] This specific arrangement of functional groups is critical to its chemical reactivity and physical properties. The presence of electron-withdrawing chlorine atoms, an acidic carboxylic acid group, and a phenolic hydroxyl group makes it a versatile chemical building block.[1]
Its key physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 3401-80-7 | [3] |
| Molecular Formula | C₇H₄Cl₂O₃ | [3] |
| Molecular Weight | 207.01 g/mol | [3] |
| IUPAC Name | 3,6-dichloro-2-hydroxybenzoic acid | [3] |
| Synonyms | 3,6-Dichlorosalicylic acid, 3,6-DCSA, Dicamba-desmethyl | [3][4] |
| Appearance | White to light creamy solid/powder | [1][4] |
| Melting Point | Approx. 195 °C (decomposes) | [5] |
| Boiling Point | 297.29 °C (rough estimate) | [6] |
| Solubility | Insoluble in water; Soluble in DMSO; Slightly soluble in Methanol; Soluble in alkali. | [1][7] |
| pKa | 1.99 ± 0.25 (Predicted) | [6] |
Synthesis and Manufacturing Insights
The industrial production of 3,6-DCSA is dominated by the Kolbe-Schmitt reaction, a high-temperature, high-pressure carboxylation of a phenoxide.[2] While effective, research continues into alternative pathways to improve yield and reduce the environmental impact.[2][8]
The Kolbe-Schmitt Reaction Pathway
The standard industrial route involves the carboxylation of 2,5-dichlorophenol.[9] The mechanism, supported by Density Functional Theory (DFT) modeling, proceeds via the nucleophilic addition of the potassium 2,5-dichlorophenoxide to carbon dioxide, followed by a proton transfer.[6][10][11] The electron-withdrawing nature of the chlorine atoms presents a higher activation energy barrier for this electrophilic attack compared to unsubstituted phenol.[6]
Experimental Protocol: Methylation to Dicamba
This protocol is a generalized representation based on patent literature and should be performed in a controlled laboratory or industrial setting. [12][13]
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Prepare the dipotassium salt of 3,6-dichlorosalicylic acid.
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Suspend the salt in a suitable fluid medium, such as methanol or ethanol.
-
Transfer the suspension to a pressure reactor.
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Introduce the methylating agent, such as methyl chloride (CH₃Cl) or dimethyl sulfate ((CH₃)₂)SO₄.
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If using methyl chloride, pressurize the reactor (e.g., 6-12 kg/cm ²).
-
Heat the reaction to 60-160 °C and maintain for several hours (e.g., 8 hours).
-
After the reaction is complete, cool the vessel and filter the mixture to remove the potassium chloride (KCl) byproduct.
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The filtrate contains the product, which can be isolated and purified through distillation and/or crystallization.
Other Applications and Biological Relevance
Beyond its role in herbicide synthesis, 3,6-DCSA has been noted for potential antimicrobial and anti-inflammatory properties, though this is less explored. [6]It is also a building block for some pigments and dyes. [6]In biological systems, its formation from dicamba is a key detoxification step, as 3,6-DCSA is herbicidally inactive. [1]Anaerobic microbes can further degrade 3,6-DCSA via decarboxylation and dechlorination pathways. [5]
Safety and Handling
3,6-Dichloro-2-hydroxybenzoic acid requires careful handling. It is classified as harmful to aquatic life with long-lasting effects. [3]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses with side-shields or goggles). [7]* Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place (recommended 2-8°C). [6][7]* First Aid: In case of eye contact, rinse cautiously with water for several minutes. If swallowed, rinse mouth and seek medical attention. In case of skin contact, wash with soap and water. [7] Always consult the material safety data sheet (MSDS) before handling this chemical.
Conclusion
3,6-Dichloro-2-hydroxybenzoic acid is a pivotal chemical intermediate whose properties are dictated by the interplay of its chloro, hydroxyl, and carboxylic acid functional groups. Its synthesis via the Kolbe-Schmitt reaction is a well-established industrial process, and its primary utility lies in its efficient conversion to the herbicide dicamba. A thorough understanding of its synthesis, reactivity, and analytical profile—as outlined in this guide—is essential for professionals in the agrochemical, fine chemical, and related research fields.
References
-
Zhang, L., et al. (2015). Synthesis of 3,6-dichloro salicylic acid by Kolbe–Schmitt reaction. 1. The primary reaction mechanism through DFT analysis. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). US10815180B2 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (DICAMBA).
- Google Patents. (n.d.). US20190119189A1 - Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA).
-
Zhang, L., et al. (2015). Synthesis of 3,6-dichloro salicylic acid by Kolbe–Schmitt reaction. 2. Proton transfer mechanism for the side reaction. ResearchGate. Available at: [Link]
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LookChem. (n.d.). 3,6-DICHLORO-2-HYDROXY BENZOIC ACID | 3401-80-7. Retrieved from [Link]
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Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB... Retrieved from [Link]
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PubMed. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Retrieved from [Link]
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Pure Chemistry. (2023). Kolbe synthesis reaction, mechanism and limitations. Retrieved from [Link]
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BYJU'S. (n.d.). Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Retrieved from [Link]
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PubChem. (n.d.). Dicamba. Retrieved from [Link]
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PubMed. (2022). Identification of a chlorosalicylic acid decarboxylase (CsaD) involved in decarboxylation of 3,6-DCSA from an anaerobic dicamba-degrading sludge. Retrieved from [Link]
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Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0002466). Retrieved from [Link]
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PubChem. (n.d.). 3,6-Dichlorosalicylic acid. Retrieved from [Link]
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PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709). Retrieved from [Link]
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ResearchGate. (n.d.). Proposed mechanism for the fragmentation of deprotonated dicamba (m/z 219). Retrieved from [Link]
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Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved from [Link]
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PubChemLite. (n.d.). 3,6-dichloro-2-hydroxybenzoic acid (C7H4Cl2O3). Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
- Google Patents. (n.d.). CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.
-
FAO AGRIS. (n.d.). A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba. Retrieved from [Link]
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